

suppliers and purchasing of 5-Fluoro-4-methyl-2-nitrophenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Fluoro-4-methyl-2-nitrophenol**

Cat. No.: **B1338033**

[Get Quote](#)

An In-depth Technical Guide to the Procurement and Application of **5-Fluoro-4-methyl-2-nitrophenol** for Researchers and Drug Development Professionals

Introduction to 5-Fluoro-4-methyl-2-nitrophenol

5-Fluoro-4-methyl-2-nitrophenol is a highly functionalized aromatic compound that serves as a versatile intermediate in the synthesis of complex organic molecules.^{[1][2]} Its structure, which incorporates a fluorine atom, a methyl group, a nitro group, and a phenolic hydroxyl group, presents multiple avenues for chemical modification. This makes it an invaluable asset for medicinal chemists and material scientists. The presence of a fluorine atom is particularly noteworthy, as its incorporation into pharmaceutical candidates can enhance metabolic stability, bioavailability, and binding affinity.^[1]

Key Properties and Characteristics

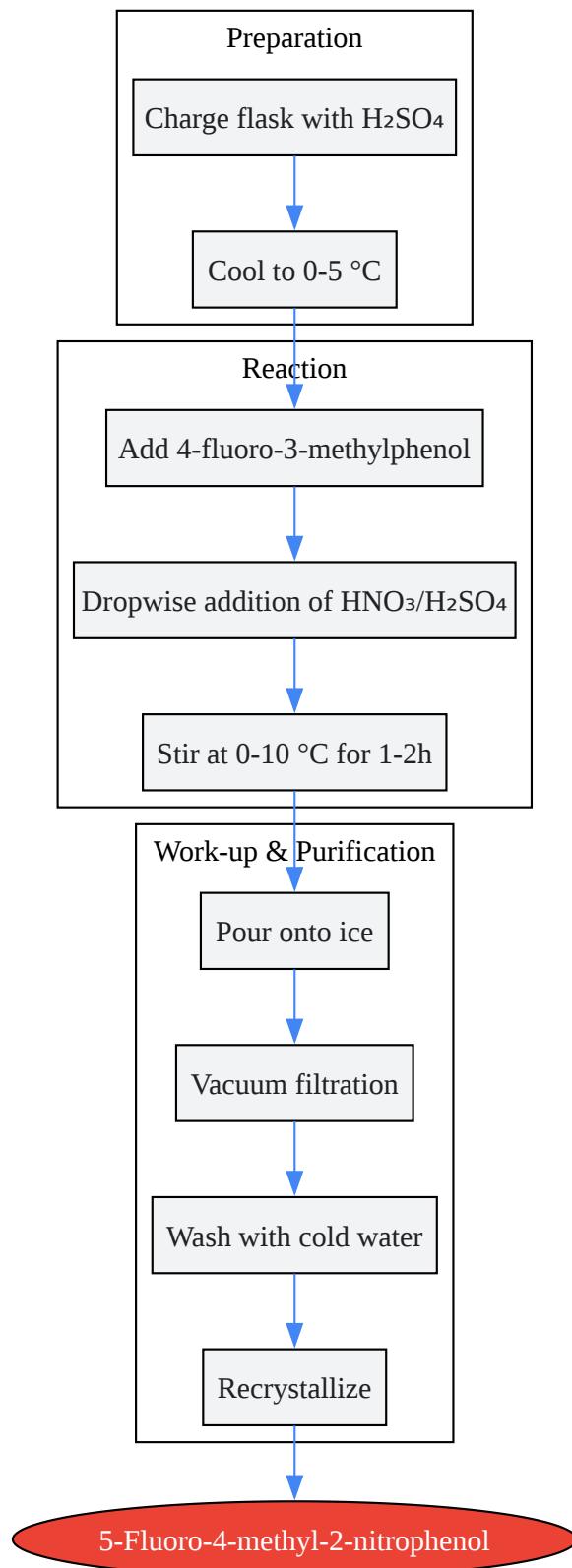
A summary of the essential chemical and physical properties of **5-Fluoro-4-methyl-2-nitrophenol** is presented in the table below.

Property	Value	Source(s)
CAS Number	83341-28-0	[3][4]
Molecular Formula	C ₇ H ₆ FNO ₃	[2][3]
Molecular Weight	171.13 g/mol	[2][3]
Purity	Typically ≥95% or ≥97%	[2][3]
Appearance	Not specified in search results	
Storage	Room temperature, under nitrogen	[3]
SMILES	OC1=CC(F)=C(C=C1--INVALID-LINK--=O)C	[3]
InChI Key	Not specified in search results	

Synthesis of 5-Fluoro-4-methyl-2-nitrophenol: A Representative Protocol

While specific, detailed industrial synthesis routes for **5-Fluoro-4-methyl-2-nitrophenol** are often proprietary, a general understanding of its synthesis can be derived from established organic chemistry principles. A plausible route involves the nitration of a corresponding fluorinated and methylated phenol. The following is a representative protocol illustrating the key steps and chemical logic.

Causality of Experimental Choices


- Starting Material: The selection of the appropriate precursor, such as 4-fluoro-3-methylphenol, is critical for ensuring the correct regiochemistry of the final product.
- Nitrating Agent: A mixture of nitric acid and sulfuric acid is a common and effective nitrating agent. Sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the electrophilic aromatic substitution reaction.

- Temperature Control: The nitration reaction is highly exothermic. Maintaining a low temperature (typically 0-10 °C) is crucial to prevent over-nitration and the formation of unwanted byproducts.
- Solvent: The choice of solvent depends on the solubility of the starting material and its reactivity. In many cases, the reaction can be run neat in the acid mixture.
- Work-up: The reaction is typically quenched by pouring the mixture over ice, which precipitates the product and dilutes the strong acids. Subsequent washing steps are necessary to remove any residual acid.

Step-by-Step Synthesis Protocol

- Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add a cooled mixture of concentrated sulfuric acid.
- Cooling: Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.
- Addition of Starting Material: Slowly add the starting material (e.g., 4-fluoro-3-methylphenol) to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.
- Nitration: Once the starting material is fully dissolved, begin the dropwise addition of a pre-cooled mixture of concentrated nitric acid and sulfuric acid. Maintain the temperature between 0-10 °C throughout the addition.
- Reaction: After the addition is complete, allow the reaction to stir at the same temperature for a specified time (e.g., 1-2 hours), monitoring the progress by a suitable technique like Thin Layer Chromatography (TLC).
- Quenching: Carefully pour the reaction mixture over crushed ice with vigorous stirring.
- Isolation: The solid product that precipitates is collected by vacuum filtration.
- Purification: The crude product is washed with cold water until the washings are neutral to pH paper. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **5-Fluoro-4-methyl-2-nitrophenol**.

Procurement, Handling, and Storage

The reliable sourcing of high-purity **5-Fluoro-4-methyl-2-nitrophenol** is paramount for reproducible research outcomes.

Reputable Suppliers

Several chemical suppliers offer **5-Fluoro-4-methyl-2-nitrophenol** for research and development purposes. When selecting a supplier, it is essential to consider factors such as purity, available quantities, and the provision of a Certificate of Analysis (CoA).

Supplier	CAS Number	Purity
--INVALID-LINK--	83341-28-0	≥97% [3]
--INVALID-LINK--	83341-28-0	Min. 95% [2]
--INVALID-LINK--	83341-28-0	Not specified [4]
--INVALID-LINK--	83341-28-0	Not specified [5]

Best Practices for Purchasing

- Request a Certificate of Analysis (CoA): Always request a lot-specific CoA to verify the purity and identity of the compound. This document should include results from analytical tests such as ^1H NMR and HPLC.
- Verify Supplier Credentials: Ensure the supplier has a good reputation for quality and reliability.
- Inquire about Packaging and Shipping: Proper packaging and shipping conditions are crucial to maintain the stability of the chemical. **5-Fluoro-4-methyl-2-nitrophenol** is typically shipped at room temperature.[\[3\]](#)

Handling and Storage

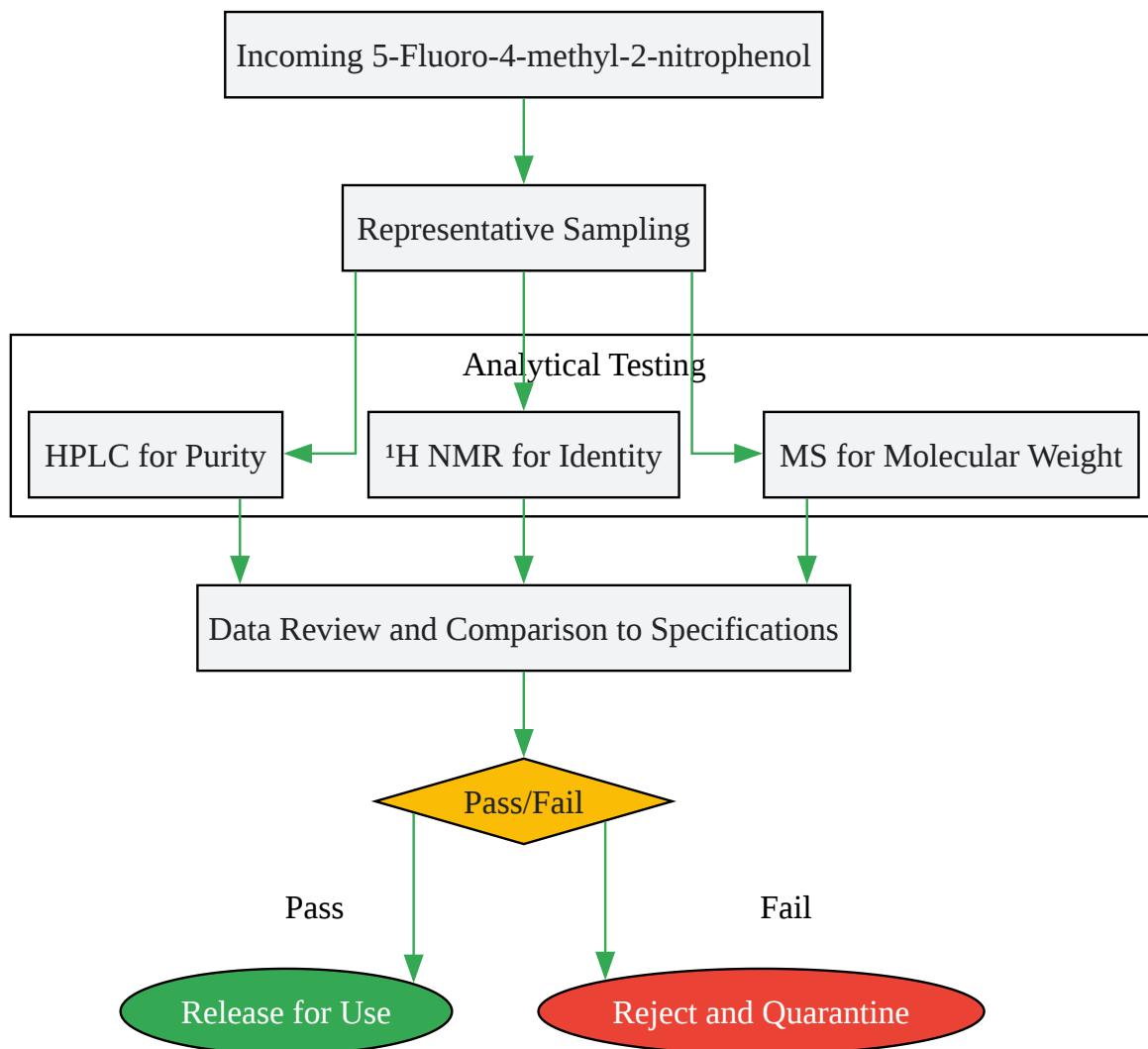
Proper handling and storage are essential for safety and to maintain the integrity of the compound.

- Safety Precautions: Based on data for similar nitrophenols, **5-Fluoro-4-methyl-2-nitrophenol** should be handled with care. It may be harmful if swallowed, in contact with skin, or if inhaled.^[6] Always work in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Storage Conditions: The compound should be stored in a tightly closed container in a dry and well-ventilated place.^[3] It is recommended to store it under a nitrogen atmosphere to prevent degradation.^[3]
- Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Avoid release to the environment.

Quality Control and Analytical Methods

Rigorous quality control is necessary to confirm the identity and purity of **5-Fluoro-4-methyl-2-nitrophenol** before its use in any application. A combination of analytical techniques should be employed.

Common Analytical Techniques


- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the chemical structure of the compound.^[7] The spectra should be consistent with the expected structure of **5-Fluoro-4-methyl-2-nitrophenol**.
- High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of the compound.^[5] A high-purity sample should show a single major peak.
- Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.^[7]

Detailed Protocol: Purity Determination by HPLC

The following is a representative HPLC method that can be adapted for the analysis of **5-Fluoro-4-methyl-2-nitrophenol**.

- Instrumentation: An HPLC system equipped with a UV-Vis or photodiode array (PDA) detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.[8]
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common mobile phase for the analysis of phenolic compounds.[8]
- Sample Preparation:
 - Accurately weigh and dissolve a small amount of the **5-Fluoro-4-methyl-2-nitrophenol** standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.
 - Prepare a sample solution of the compound to be tested at a similar concentration.
 - Filter both solutions through a 0.45 µm syringe filter before injection.[8]
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min[8][9]
 - Column Temperature: 30 °C[8]
 - Injection Volume: 10 µL[8]
 - Detection Wavelength: Based on the UV-Vis spectrum of the compound, likely in the range of 270-320 nm.[9][10]
- Data Analysis: The purity of the sample is determined by the area percentage of the main peak in the chromatogram.

Quality Control Workflow Diagram

[Click to download full resolution via product page](#)

Caption: A standard workflow for the quality control of incoming **5-Fluoro-4-methyl-2-nitrophenol**.

Applications in Research and Development

5-Fluoro-4-methyl-2-nitrophenol is a valuable building block in several areas of chemical research and development:

- Pharmaceuticals: It serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).^[1] The functional groups on the molecule allow for its incorporation into a

wide range of molecular scaffolds to develop novel drug candidates.[11][12]

- Agrochemicals: Similar to its use in pharmaceuticals, this compound can be a starting material for the synthesis of new pesticides and herbicides.[1]
- Material Science: The unique electronic properties conferred by the fluoro and nitro groups make it a candidate for the development of specialty dyes and other advanced materials.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. China Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. 5-Fluoro-4-methyl-2-nitrophenol | CymitQuimica [cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. 83341-28-0 Cas No. | 5-Fluoro-4-methyl-2-nitrophenol | Matrix Scientific [matrixscientific.com]
- 5. 83341-28-0|5-Fluoro-4-methyl-2-nitrophenol|BLD Pharm [bldpharm.com]
- 6. 2-Fluoro-4-methyl-5-nitrophenol | C7H6FNO3 | CID 21273374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Fluoro-4-Methyl-2-nitrophenol(83341-28-0) 1H NMR spectrum [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phmethods.net [phmethods.net]
- 11. nbino.com [nbino.com]
- 12. nbino.com [nbino.com]
- To cite this document: BenchChem. [suppliers and purchasing of 5-Fluoro-4-methyl-2-nitrophenol]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1338033#suppliers-and-purchasing-of-5-fluoro-4-methyl-2-nitrophenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com